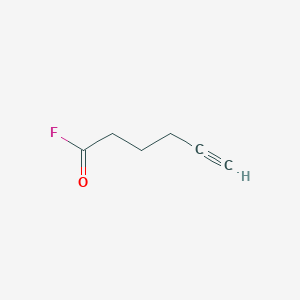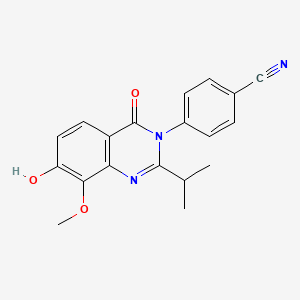
2-Pentadecyl-2-tridecyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecyl-2-tridecyloxirane is a chemical compound known for its unique structure and properties It is an epoxide, characterized by a three-membered ring containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentadecyl-2-tridecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-pentadecyl-2-tridecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidants, such as hydrogen peroxide, is also explored to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentadecyl-2-tridecyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
2-Pentadecyl-2-tridecyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Pentadecyl-2-tridecyloxirane involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The compound can also modulate signaling pathways by interacting with specific receptors and enzymes.
Comparación Con Compuestos Similares
2-Tridecyloxirane: Another epoxide with a similar structure but different alkyl chain length.
1,2-Epoxypentadecane: An epoxide with a similar molecular formula but different structural arrangement.
Uniqueness: 2-Pentadecyl-2-tridecyloxirane is unique due to its specific alkyl chain length and the position of the epoxide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
922163-91-5 |
|---|---|
Fórmula molecular |
C30H60O |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
2-pentadecyl-2-tridecyloxirane |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31-30)27-25-23-21-19-17-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
Clave InChI |
YCZGBKSWEIPTHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)


